19(R)-hydroxy Prostaglandin B2 chemical structure and properties
19(R)-hydroxy Prostaglandin B2 chemical structure and properties
This technical guide provides a comprehensive analysis of 19(R)-hydroxy Prostaglandin B2 (19(R)-OH PGB2) , focusing on its chemical structure, physicochemical properties, and its critical utility as an analytical standard in reproductive biology and lipidomics.
Executive Summary
19(R)-hydroxy Prostaglandin B2 (19(R)-OH PGB2) is a stable prostaglandin analog primarily utilized as an analytical surrogate and internal standard for the quantification of 19-hydroxy Prostaglandin E (19-OH PGE) series compounds.[1] While the 19-OH PGEs are potent bioactive lipid mediators found in high concentrations in primate semen—acting as key immunomodulators to facilitate sperm survival—they are chemically labile. 19(R)-OH PGB2, formed via base-catalyzed dehydration/isomerization of 19-OH PGEs, possesses a conjugated dienone system that confers high chemical stability and a strong UV chromophore (
Chemical Identity & Structural Analysis
19(R)-OH PGB2 is distinguished by the "B-type" prostaglandin ring structure (a cyclopentenone with a conjugated exocyclic double bond) and a hydroxyl group at the C-19 position with R-stereochemistry.
Nomenclature & Identifiers
-
IUPAC Name: (Z)-7-[(1S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-1-enyl]hept-5-enoic acid (with 19-hydroxy modification).
-
Common Name: 19(R)-hydroxy Prostaglandin B2.[2]
-
Synonyms: 19(R)-OH PGB2; 19-hydroxy-9-oxo-15(S)-hydroxy-prosta-5(Z),8(12),13(E)-trien-1-oic acid.[2]
-
Molecular Formula:
[2] -
Molecular Weight: 350.45 g/mol
Structural Features
-
Conjugated Dienone System: Unlike PGEs (which have a
-hydroxy ketone), PGBs possess a fully conjugated system spanning C-8(12), C-13, and the C-9 ketone. This conjugation is responsible for the molecule's stability and UV absorption. -
19(R)-Hydroxyl Group: This specific hydroxylation is characteristic of prostaglandins found in the seminal fluid of primates (including humans) and marsupials. It distinguishes this marker from somatic prostaglandins.
| Property | Data |
| SMILES | CCCCC(O)C(O)/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O (General PGB2 backbone; 19-OH implied at C19) |
| Stereochemistry | 15(S), 19(R) |
| Chromophore | Conjugated dienone (C8=C12-C13=C14-C9=O) |
Physicochemical Properties
The utility of 19(R)-OH PGB2 in research is derived almost entirely from its physicochemical distinctiveness compared to its precursor, 19-OH PGE.
UV Absorption
The defining feature of PGB compounds is their strong UV absorbance.
- : 278 nm (Ethanol) / 280 nm (Aqueous buffers).
-
Extinction Coefficient (
): . -
Significance: This high extinction coefficient allows for sensitive detection via HPLC-UV, whereas PGE compounds (which absorb weakly at ~217 nm) are difficult to quantify directly in complex biological matrices without derivatization or mass spectrometry.
Solubility & Stability
-
Solubility: Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (up to ~50 mg/mL). Sparingly soluble in aqueous buffers (PBS pH 7.2) but can be enhanced to ~1 mg/mL with proper pH adjustment.
-
Stability: Highly stable in both acidic and basic conditions relative to PGEs. It does not undergo the rapid dehydration/rearrangement typical of PGEs or PGAs.
Biosynthesis & Chemical Origin
In biological systems, 19(R)-OH PGB2 is rarely a primary biosynthetic product. Instead, it is the stable end-product of the degradation of 19(R)-hydroxy Prostaglandin E1 and E2 .
The Pathway:
-
Biosynthesis: 19-OH PGEs are synthesized in the seminal vesicles of primates via hydroxylation of PGEs (by CYP4F8).
-
Degradation (In Vitro/Ex Vivo): Under alkaline conditions (pH > 10), 19-OH PGE loses water to form 19-OH PGA (unstable intermediate).
-
Isomerization: The double bond in the cyclopentane ring of 19-OH PGA migrates to form the fully conjugated, stable 19-OH PGB .
Pathway Visualization
Caption: Chemical transformation pathway from the bioactive 19-OH PGE2 to the stable 19-OH PGB2 marker.
Analytical Methodologies
The "Alkali Conversion Method" is the gold standard for quantifying total 19-OH PGE content in biological samples (specifically semen). Because 19-OH PGEs are unstable, researchers convert them entirely to 19(R)-OH PGB2 before analysis.
Protocol: Alkali Conversion & HPLC Quantification
Objective: Convert labile 19-OH PGEs in a biological sample to stable 19-OH PGB2 for UV quantification.
Reagents:
-
Potassium Hydroxide (KOH), 1.0 N
-
Ethanol (HPLC Grade)
-
Acetic Acid (Glacial)
-
Ethyl Acetate (Extraction solvent)
Step-by-Step Workflow:
-
Sample Preparation:
-
Obtain seminal plasma or cell culture supernatant.
-
Note: If protein content is high, perform a protein precipitation step with cold ethanol (1:4 v/v) first.
-
-
Alkali Treatment (The Conversion):
-
Acidification & Extraction:
-
Cool sample to room temperature.
-
Acidify to pH 3-4 using Glacial Acetic Acid or dilute HCl.
-
Extract twice with Ethyl Acetate (2 volumes).
-
Combine organic layers and evaporate to dryness under nitrogen gas.
-
-
HPLC Analysis:
-
Reconstitute the residue in the mobile phase (e.g., Methanol:Water:Acetic Acid, 60:40:0.1).
-
Column: C18 Reverse Phase (e.g., 5
m, 4.6 x 250 mm). -
Detection: UV Absorbance at 278 nm .
-
Quantification: Compare peak area against a pure 19(R)-OH PGB2 external standard curve.
-
Analytical Workflow Diagram
Caption: Standardized workflow for converting unstable PGEs to PGB2 for accurate UV quantification.
Biological Significance
While 19(R)-OH PGB2 is primarily an analytical tool, its precursor (19-OH PGE) is biologically critical. Understanding the precursor explains why the PGB2 derivative is measured.
-
Source: 19-OH PGEs are the dominant prostaglandins in the semen of primates (humans, monkeys, great apes).
-
Function: They act as potent immunosuppressants within the female reproductive tract.
-
Mechanism: They bind to EP2 and EP4 receptors on antigen-presenting cells.
-
Outcome: Upregulation of IL-10 (anti-inflammatory) and downregulation of IL-12 (pro-inflammatory), preventing the female immune system from attacking sperm.
-
-
Clinical Relevance: Low levels of 19-OH PGE (measured as 19-OH PGB2) are correlated with certain forms of male infertility.
References
-
Kelly, R. W. (1997). Prostaglandins in Primate Semen: Biasing the Immune System to Benefit Spermatozoa and Virus? Prostaglandins, Leukotrienes and Essential Fatty Acids. Link
-
Templeton, A. A., et al. (1978). The measurement of E and 19-hydroxy E prostaglandins in human seminal plasma. Prostaglandins.[1][5][6][7][8][9][10][11][12] Link
-
Bylund, J., et al. (2005). On the mechanism of biosynthesis of 19-hydroxyprostaglandins of human seminal fluid. Prostaglandins & Other Lipid Mediators.[1][5][6] Link
-
Cayman Chemical. (n.d.). 19(R)-hydroxy Prostaglandin B2 Product Information. Link
-
Hamberg, M., & Samuelsson, B. (1973). Prostaglandins in human seminal plasma.[1][12][13] Journal of Biological Chemistry. Link
Sources
- 1. 19-Hydroxyprostaglandin B2 as an internal standard for on-line extraction-high-performance liquid chromatography analysis of lipoxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19(R)-hydroxy Prostaglandin B2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Conversion of 19-oxo[2 beta-2H]androgens into oestrogens by human placental aromatase. An unexpected stereochemical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. 15-Hydroxyprostaglandin dehydrogenase is upregulated by hydroxychloroquine in rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production of prostaglandins E1 and E2 by adult human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LipidBank - Eicosanoid [lipidbank.jp]
- 13. Biochemical characterization of prostaglandin 19-hydroxylase of seminal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
